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Introduction
CHDI-390576 is a potent, cell-permeable, and central nervous system (CNS) penetrant

inhibitor of class IIa histone deacetylases (HDACs). It displays high selectivity for HDAC4,

HDAC5, HDAC7, and HDAC9, with over 500-fold selectivity against class I HDACs.[1][2][3]

This selectivity makes CHDI-390576 a valuable tool for investigating the specific roles of class

IIa HDACs in normal physiology and various disease states, including neurodegenerative

disorders like Huntington's disease.[1][2]

These application notes provide detailed protocols for the in vivo use of CHDI-390576 in mice,

focusing on administration, pharmacokinetic considerations, and methods for assessing

behavioral and pharmacodynamic outcomes.

Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity and in vivo pharmacokinetic

parameters of CHDI-390576.

Table 1: In Vitro Inhibitory Activity of CHDI-390576
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Target IC50 (nM)

HDAC4 54

HDAC5 60

HDAC7 31

HDAC9 50

HDAC1 39,700

HDAC2 >50,000

HDAC3 25,800

HDAC6 6,200

HDAC8 9,100

Data sourced from MedChemExpress and Luckhurst et al., 2019.[2][3]

Table 2: Pharmacokinetic Properties of CHDI-390576 in Mice (Oral Administration)

Parameter Value

Bioavailability 44%

Tmax (plasma) ~0.5 - 1 hour

Brain Penetrance Yes

Duration above cellular IC50 in brain ~8 hours

Data sourced from Luckhurst et al., 2019.[2]

Signaling Pathway and Experimental Workflow
Mechanism of Action: Class IIa HDAC Inhibition
Class IIa HDACs are transcriptional co-repressors that interact with transcription factors such

as MEF2.[1] By inhibiting the deacetylase activity of these enzymes, CHDI-390576 can lead to
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an increase in histone acetylation, resulting in a more open chromatin structure and altered

gene expression. This modulation of transcription is believed to underlie its therapeutic

potential.
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Figure 1: Mechanism of action of CHDI-390576.

General In Vivo Experimental Workflow
A typical in vivo study using CHDI-390576 involves compound formulation, administration to a

mouse model, behavioral assessment, and subsequent tissue collection for pharmacodynamic

analysis.
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Figure 2: General experimental workflow for in vivo studies.

Detailed Experimental Protocols
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Protocol 1: Formulation of CHDI-390576 for Oral
Administration in Mice
This protocol is for preparing a solution of CHDI-390576 suitable for oral gavage in mice. It is

recommended to prepare the formulation fresh on the day of use.

Materials:

CHDI-390576 powder

Dimethyl sulfoxide (DMSO)

PEG300

Tween-80

Saline (0.9% NaCl)

Sterile microcentrifuge tubes

Vortex mixer

Sonicator (optional)

Procedure:

Prepare a stock solution of CHDI-390576 in DMSO (e.g., 20.8 mg/mL).

In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution.

Add PEG300 to the tube. The final concentration of PEG300 should be 40% of the total

volume.

Vortex the mixture until it is a clear solution.

Add Tween-80 to the tube. The final concentration of Tween-80 should be 5% of the total

volume.
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Vortex the mixture thoroughly.

Add saline to the tube to reach the final desired volume. The final concentration of saline will

be 45%.

Vortex the final solution until it is homogenous and clear. If precipitation occurs, gentle

warming and/or sonication can be used to aid dissolution.[3]

Example Formulation for a 10 mg/kg dose in a 20g mouse (10 mL/kg dosing volume):

Desired final concentration: 1 mg/mL

To prepare 1 mL of formulation:

50 µL of 20 mg/mL CHDI-390576 in DMSO (final DMSO concentration: 10%)

400 µL of PEG300

50 µL of Tween-80

450 µL of Saline

Protocol 2: In Vivo Study in a Huntington's Disease
Mouse Model (R6/2)
This protocol describes a study to evaluate the effect of CHDI-390576 on motor behavior in the

R6/2 mouse model of Huntington's disease.

Animal Model:

R6/2 transgenic mice and wild-type littermates.

Treatment Regimen:

Doses: 10, 30, or 100 mg/kg CHDI-390576, and a vehicle control group.[2]

Administration Route: Oral gavage.
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Frequency: Twice daily.[2]

Duration: 15 consecutive days.[2]

Behavioral Assessment: Open Field Test

This test is performed to assess locomotor activity and anxiety-like behavior.

Materials:

Open field arena (e.g., 40 cm x 40 cm x 30 cm), typically made of a non-porous material for

easy cleaning.

Video tracking software.

70% ethanol for cleaning.

Procedure:

Habituate the mice to the testing room for at least 30 minutes before the experiment.

Clean the open field arena thoroughly with 70% ethanol between each mouse to eliminate

olfactory cues.

Gently place the mouse in the center of the arena.

Start the video recording and tracking software immediately.

Allow the mouse to explore the arena freely for a set period (e.g., 10-30 minutes).

After the test, return the mouse to its home cage.

Analyze the recorded data for parameters such as:

Total distance traveled

Time spent in the center zone vs. the periphery

Rearing frequency (vertical activity)
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Note: In the study by Luckhurst et al. (2019), CHDI-390576 at 30 and 100 mg/kg increased

total and center distance in wild-type mice, and total and center rearing in both wild-type and

R6/2 mice.[1][2]

Protocol 3: Pharmacodynamic Assessment of Target
Engagement (Western Blot for Histone Acetylation)
This protocol is to determine if CHDI-390576 treatment leads to an increase in histone

acetylation in the brain, confirming target engagement.

Tissue Collection:

At the end of the treatment period, euthanize the mice at a time point when brain

concentrations of CHDI-390576 are expected to be high (e.g., 1-4 hours after the final dose),

based on the pharmacokinetic data.[2]

Rapidly dissect the brain and isolate the region of interest (e.g., striatum, cortex).

Snap-freeze the tissue in liquid nitrogen and store at -80°C until use.

Histone Extraction (Acid Extraction Method):

Materials:

Homogenization buffer (e.g., PBS with protease and HDAC inhibitors like sodium butyrate).

0.4 N Sulfuric Acid (H₂SO₄).

20% Trichloroacetic Acid (TCA).

Acetone.

BCA Protein Assay Kit.

Procedure:

Homogenize the brain tissue in ice-cold homogenization buffer.
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Centrifuge the homogenate and resuspend the nuclear pellet in 0.4 N H₂SO₄.

Incubate on a rotator at 4°C for at least 1 hour to extract histones.

Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

Transfer the supernatant containing histones to a new tube and precipitate the proteins with

20% TCA.

Wash the protein pellet with ice-cold acetone.

Air-dry the pellet and resuspend in an appropriate buffer (e.g., water or a low-salt buffer).

Determine the protein concentration using a BCA assay.

Western Blotting:

Materials:

SDS-PAGE gels (15% acrylamide is recommended for good resolution of histones).

PVDF or nitrocellulose membrane (0.2 µm pore size).

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone

H3).

HRP-conjugated secondary antibodies.

Chemiluminescent substrate.

Procedure:

Prepare protein samples by mixing 15-20 µg of histone extract with Laemmli sample buffer

and boil for 5 minutes.

Load samples onto the SDS-PAGE gel and run the electrophoresis.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again and detect the signal using a chemiluminescent substrate and an

imaging system.

Quantify the band intensities and normalize the acetylated histone levels to the total histone

levels.

Conclusion
CHDI-390576 is a selective and CNS-penetrant class IIa HDAC inhibitor with demonstrated in

vivo activity. The protocols provided here offer a framework for researchers to investigate the in

vivo effects of this compound in relevant mouse models. Careful consideration of the

experimental design, including appropriate dosing, timing of behavioral assessments, and

pharmacodynamic readouts, will be crucial for obtaining robust and interpretable results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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